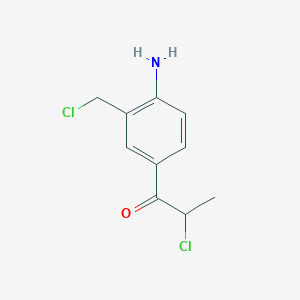

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one

Description

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone derivative characterized by a unique structural combination of an amino group, a chloromethyl substituent on the phenyl ring, and a 2-chloropropanone moiety. This compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

1-[4-amino-3-(chloromethyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5,13H2,1H3 |

InChI Key |

KQBCNVKTNOCRTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)N)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of 1-(4-Amino-3-methylphenyl)propan-1-one, followed by further functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. These interactions can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest structural analogs differ in substituent groups on the phenyl ring or the ketone moiety. Key examples include:

Key Observations :

- The amino group in the target compound may improve solubility in polar solvents compared to non-amino analogs like 1f .

Key Observations :

- Urea derivatives (8a–c ) show moderate yields (50–58%), likely due to steric challenges in forming urea linkages .

- Solvent-free conditions (e.g., for cyclopropyl analogs) reduce environmental impact but may require higher temperatures .

- Claisen-Schmidt condensations (e.g., for enone derivatives) achieve higher yields under mild conditions, suggesting adaptability for the target compound’s synthesis .

Physicochemical Properties

Physical properties are influenced by substituent electronegativity and molecular symmetry:

Key Observations :

- The target compound’s amino and chloromethyl groups may lower its melting point compared to 1f, which lacks amino functionality .

- Hydroxyphenyl enones exhibit poor aqueous solubility, suggesting the target compound may require formulation enhancements for biomedical use .

Analytical Characterization

Spectroscopic and crystallographic data highlight structural differences:

Key Observations :

Biological Activity

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by an amino group, a chloromethyl group, and a chloropropanone moiety, which contribute to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with active sites on proteins or enzymes, while the chloromethyl group can engage in covalent bonding with nucleophilic sites, potentially modulating the activity of these biomolecules. This dual mechanism may lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The presence of the amino group enhances its ability to form hydrogen bonds with bacterial cell wall components, disrupting their integrity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, it may act as an enzyme inhibitor by covalently modifying target proteins, leading to altered signaling pathways that result in reduced tumor growth. Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, warranting further investigation into its therapeutic potential.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. These results indicate that the compound has promising potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Study 2: Anticancer Activity

A separate investigation evaluated the anticancer effects of this compound on HeLa cells (cervical cancer). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 40 |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the Chloromethyl Intermediate : Reacting an appropriate phenol derivative with chloromethyl methyl ether under acidic conditions.

- Formation of the Amino Group : Subsequent amination using ammonia or primary amines.

- Chloropropanone Formation : Finally, introducing the chloropropanone moiety through acylation reactions.

In industrial applications, continuous flow reactors may be utilized to optimize yield and control reaction conditions effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.